molecular formula C11H13N B15072278 1,6-Dimethyl-3,4-dihydroisoquinoline CAS No. 91753-09-2

1,6-Dimethyl-3,4-dihydroisoquinoline

Cat. No.: B15072278
CAS No.: 91753-09-2
M. Wt: 159.23 g/mol
InChI Key: NOSDHGBETGBBTM-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The compound features a dihydroisoquinoline core with two methyl groups attached at the 1 and 6 positions, which can influence its chemical reactivity and biological properties.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction of the compound can yield tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-3,4-dihydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The compound’s structure allows it to fit into specific binding pockets, influencing its activity and selectivity .

Comparison with Similar Compounds

1,6-Dimethyl-3,4-dihydroisoquinoline can be compared with other dihydroisoquinoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

91753-09-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,6-dimethyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C11H13N/c1-8-3-4-11-9(2)12-6-5-10(11)7-8/h3-4,7H,5-6H2,1-2H3

InChI Key

NOSDHGBETGBBTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NCC2)C

Origin of Product

United States

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